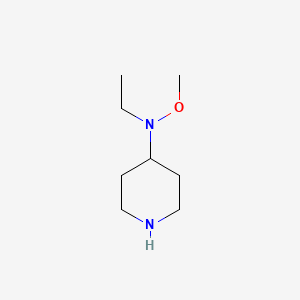

N-Ethyl-N-methoxypiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N-ethyl-N-methoxypiperidin-4-amine |

InChI |

InChI=1S/C8H18N2O/c1-3-10(11-2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

ZNXGROJMPQAHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCNCC1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethyl N Methoxypiperidin 4 Amine

Strategic Approaches to the Piperidine (B6355638) Core Formation

The formation of the piperidine ring is a critical step in the synthesis of N-Ethyl-N-methoxypiperidin-4-amine. Various cyclization and functionalization strategies have been developed to construct this key heterocyclic scaffold.

Established Cyclization Reactions in Piperidine Synthesis

A variety of cyclization reactions are employed to form the piperidine ring. nih.gov These methods often involve the formation of carbon-nitrogen bonds to close the six-membered ring. Some prominent strategies include:

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene provides a powerful method for constructing the piperidine skeleton. nih.govrsc.orgresearchgate.netacs.org The reaction can be catalyzed by Lewis acids or Brønsted acids and offers a route to piperidin-4-ones, which are versatile intermediates. rsc.org

Intramolecular Hydroamination: The addition of an amine to an alkene within the same molecule, known as intramolecular hydroamination, is a direct method for piperidine synthesis. organic-chemistry.org This reaction can be catalyzed by various metals, including palladium. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes or other suitable precursors can effectively produce piperidine rings. nih.gov These reactions often proceed in good yields but may sometimes be accompanied by side products. nih.gov

Hydrogenation of Pyridine (B92270) Derivatives: The reduction of pyridine rings is a common and fundamental method for obtaining piperidines. nih.govresearchgate.net This can be achieved through catalytic hydrogenation using various metal catalysts such as ruthenium, rhodium, palladium, and nickel under different conditions. nih.govresearchgate.netgoogle.com

Below is a table summarizing various catalysts and conditions used in the hydrogenation of pyridine derivatives to form piperidines.

| Catalyst System | Substrate | Conditions | Key Features | Reference |

| Ruthenium(II) complex | Pyridine derivatives | Sodium tetrahydroborate, mild conditions | High conversion of enamine to piperidine. | nih.gov |

| Rhodium(I) complex | Fluoropyridines | Pinacol borane | Highly diastereoselective dearomatization/hydrogenation. | nih.gov |

| Palladium on carbon | Pyridine N-oxides | Ammonium (B1175870) formate | Mild conditions, avoids strong acids. | organic-chemistry.org |

| Cobalt-based catalyst | Furfurylamine | Hydrogen gas, constant temperature | Gaseous product withdrawal. | google.com |

Reductive Amination Pathways for Ring Functionalization

Reductive amination is a versatile and widely used method for both the formation of the piperidine ring and its subsequent functionalization. nih.govresearchgate.net This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netyoutube.com

Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes is a key strategy for piperidine synthesis. nih.govresearchgate.net This approach allows for the stereoselective synthesis of polyhydroxylated piperidines, also known as iminosugars. nih.govresearchgate.net The reaction is operationally simple and utilizes readily available and often inexpensive reagents. researchgate.net For instance, the intramolecular reductive amination of carbohydrates can lead to the synthesis of polyhydroxypiperidine iminosugars. researchgate.net

Furthermore, reductive amination can be used to introduce substituents onto a pre-formed piperidine ring. For example, the reaction of a piperidone with an amine followed by reduction can install an amino group at a specific position. The development of one-pot amination-cyclization cascade reactions has further enhanced the efficiency of this methodology, allowing for the direct synthesis of N-substituted iminosugars from iodo-sugars in high yields. researchgate.net

Selective Introduction and Manipulation of N-Substituents

Once the piperidine core is established, the next crucial phase is the selective introduction of the ethyl and methoxy (B1213986) groups onto the nitrogen atom.

Elaboration of the N-Ethyl Moiety

The introduction of an N-ethyl group onto the piperidine nitrogen can be achieved through several established alkylation methods. orgsyn.orgjst.go.jpresearchgate.netrsc.orgchemrxiv.org Common strategies include:

Reductive Alkylation: This method involves the reaction of the secondary amine (piperidine) with acetaldehyde (B116499) in the presence of a reducing agent. orgsyn.org

Direct Alkylation with Ethyl Halides: The reaction of piperidine with an ethyl halide, such as ethyl bromide or ethyl iodide, is a straightforward approach to N-ethylation. orgsyn.orgresearchgate.net The use of a base like potassium carbonate can facilitate the reaction. researchgate.net

Catalytic Alkylation with Ethanol (B145695): In the presence of a suitable catalyst, such as Raney nickel, ethanol can be used as an ethylating agent for piperidine under hydrogenating conditions. orgsyn.org

The following table outlines different approaches for the N-ethylation of piperidine.

| Reagent/Catalyst | Co-reagent/Conditions | Product | Key Features | Reference |

| Ethylene | Alkali-metal salt of the amine | N-ethylpiperidine | General method for ethylating amines. | orgsyn.org |

| Ethyl iodide | - | N-ethylpiperidine | Early synthetic method. | orgsyn.org |

| Ethanol | Raney nickel catalyst | N-ethylpiperidine | Reductive alkylation. | orgsyn.org |

| Ethyl bromide/iodide | Anhydrous acetonitrile (B52724) | N-alkylpiperidinium salt | Slow addition of alkyl halide. | researchgate.net |

Installation of the N-Methoxy Group

The installation of a methoxy group on a nitrogen atom to form an N-methoxy amine is a more specialized transformation. nih.gov A practical synthesis of a related compound, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, highlights a pathway that could be adapted. researchgate.net In this synthesis, a methoxy group is introduced at the 3-position of the piperidine ring. researchgate.net While this is not a direct N-methoxylation, the strategies for handling methoxy-substituted piperidines are relevant.

A two-step synthesis of multi-substituted N-methoxyamines from N-methoxyamides has been reported. nih.gov This process leverages the N-methoxy group to control reactivity. nih.gov The first step involves the coupling of an N-methoxyamide with an aldehyde, a reaction enabled by the enhanced nucleophilicity of the nitrogen due to the N-methoxy group. nih.gov The second step is a nucleophilic addition to the N-methoxyamides. nih.gov

Strategies for O-Methylhydroxylamine Reactivity in N-Alkoxy Amine Formation

O-methylhydroxylamine is a key reagent for the formation of N-alkoxy amines. Its reactivity is central to the installation of the N-methoxy group. The N-methoxy group has been shown to act as a reactivity control element in the synthesis of multi-substituted amines. nih.gov The presence of an N-methoxy group enhances the nucleophilicity of the amide nitrogen, allowing for direct coupling reactions with aldehydes, which is not feasible with ordinary amides. nih.gov This enhanced reactivity is a key principle in designing synthetic routes towards N-alkoxy amines.

Furthermore, the incorporation of an N-methoxy group into amides increases the electrophilicity of the amide carbonyl and promotes chelation effects. nih.gov This facilitates nucleophilic addition to the N-methoxyamides, allowing for rapid diversification of the molecular structure. nih.gov These principles guide the strategic use of O-methylhydroxylamine and its derivatives in the synthesis of complex N-alkoxy amines like this compound.

Optimization of Reaction Parameters for this compound Synthesis

The efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters. The molecule's structure, featuring an ethyl group on the ring nitrogen and a methoxy group on the exocyclic amine, necessitates precise control over reaction conditions to achieve high yield and purity by directing reactions to the intended nitrogen atom and preventing unwanted side products.

The choice of catalyst is paramount in the N-alkylation and N-functionalization steps required for the synthesis. Transition metal catalysts are widely employed for their efficiency in forming C-N bonds under increasingly mild conditions. chemrxiv.org

Palladium-based catalysts, particularly Palladium on carbon (Pd/C), are highly effective for N-alkylation reactions, including reductive amination and the N-alkylation of amines with alcohols via a "borrowing hydrogen" methodology. chemrxiv.org For the ethylation of the piperidine ring nitrogen, a Pd/C system could be used in the reductive amination of a suitable piperidine precursor with acetaldehyde. Palladium complexes dispersed on zirconia (ZrO2) have also been reported as efficient catalysts for the N-alkylation of amines under mild conditions. chemrxiv.org

Rhodium and Iridium complexes are powerful catalysts for the hydrogenation of pyridine derivatives to form the piperidine core and for N-alkylation reactions. acs.org Iridium-catalyzed hydrogenation of imines is a well-established method that could be applied in a reductive amination step. acs.org More recently, Rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of substituted piperidines, showcasing the potential for advanced, stereocontrolled functionalization. acs.org

Copper catalysis has emerged as a valuable tool for C-N bond formation. researchgate.net Novel methods, such as copper-catalyzed metallaphotoredox systems, enable the N-alkylation of a wide range of nitrogen nucleophiles with alkyl halides, a pathway that could be adapted for the ethylation step in the synthesis of the target compound. princeton.edu

| Catalytic System | Typical Reaction | Key Advantages & Research Findings | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Reductive Amination, N-Alkylation | Versatile, recyclable, and effective for N-monoalkylation of amines. chemrxiv.org Microwave irradiation can enhance reaction rates. chemrxiv.org | chemrxiv.org |

| Rhodium Complexes (e.g., [Rh(cod)(OH)]₂) | Asymmetric Carbometalation, Hydrogenation | Enables highly regio- and enantioselective synthesis of substituted piperidines from dihydropyridine (B1217469) precursors. acs.org | acs.org |

| Iridium Complexes | Imine Hydrogenation | Highly efficient for the reduction of imine intermediates formed during reductive amination pathways. acs.org | acs.org |

| Copper(II) Salts (e.g., Cu(TMHD)₂) | Metallaphotoredox N-Alkylation | A novel, visible-light-induced method for coupling N-nucleophiles with alkyl halides, including secondary and tertiary bromides. princeton.edu | princeton.edu |

The selection of an appropriate solvent system is critical for controlling reaction kinetics, solubility of reagents, and ultimately, the yield and purity of the final product. The polarity and protic or aprotic nature of the solvent can dramatically influence the reaction pathway. researchgate.net

In many N-alkylation and reduction reactions, alcoholic solvents such as ethanol provide a good medium, acting as both a solvent and, in some cases, a hydrogen source in transfer hydrogenation. researchgate.net For reactions involving organometallic catalysts, aprotic solvents like tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (MeCN) are common. chemrxiv.orgprinceton.edunih.gov The use of THF is noted in intramolecular cyclizations catalyzed by palladium complexes. chemrxiv.org

Recent studies have highlighted the effectiveness of solvent mixtures. For instance, a rhodium-catalyzed carbometalation reaction was optimized using a mixture of tetrahydropyran (B127337) (THP), toluene, and water (1:1:1), where the presence of water was found to be essential for high yields. acs.org In contrast, for certain multicomponent reactions, polar aprotic solvents like acetonitrile or DMF have been shown to provide superior results compared to ethanol or water. researchgate.netresearchgate.net The choice of solvent can also impact the stability of intermediates; for example, a Cbz-protected dihydropyridine was found to be more stable and gave a higher yield in a dioxane/KOH system compared to other conditions. nih.gov

| Solvent | Solvent Type | Impact on Piperidine Synthesis | Reference |

|---|---|---|---|

| Ethanol | Polar Protic | Commonly used for reductive aminations and hydrogenations. Can lead to moderate yields. researchgate.net | researchgate.net |

| Acetonitrile (MeCN) | Polar Aprotic | Can improve yields in multicomponent reactions compared to protic solvents. Used in copper-metallaphotoredox N-alkylation. princeton.eduresearchgate.net | princeton.eduresearchgate.net |

| Tetrahydrofuran (THF) | Polar Aprotic | Effective for palladium-catalyzed N-alkyl cyclizations and reactions involving organometallic reagents. chemrxiv.org | chemrxiv.org |

| Toluene/Water Mixture | Biphasic | Used in advanced catalytic systems like Rh-catalyzed reactions, where water is essential for reactivity and high yields. acs.org | acs.org |

| Dioxane | Polar Aprotic | Can provide stability for sensitive intermediates and improve yields in conjugate addition reactions. nih.gov | nih.gov |

Optimizing temperature, pressure, and reaction time is a delicate balance between achieving a high conversion rate and minimizing the formation of degradation products or side reactions. Classical hydrogenation methods for converting pyridines to piperidines often require harsh conditions, such as high temperatures and pressures over extended periods. nih.gov However, modern catalytic approaches aim for milder conditions. nih.gov

For example, the hydrogenation of a substituted N-iminopyridinium ylide can proceed at ambient temperature, while a palladium-catalyzed hydrogenation for an N-alkylation was optimized at a mild 35-40°C under a hydrogen atmosphere for 10-12 hours. google.com In contrast, some advanced catalytic cycles require elevated temperatures to ensure efficient turnover; a rhodium-catalyzed carbometalation was performed at 70°C for 20 hours to achieve a high yield. acs.org Lowering the temperature or reaction time in such cases often leads to poor conversion. acs.org The optimization of these parameters is typically performed in a systematic study, as demonstrated in the development of a one-pot synthesis for N-amino pyridine-2,6-dione derivatives, where various conditions were tested to find the optimal balance for maximum yield. researchgate.net

| Parameter | Condition Range | Effect on Reaction Efficiency | Reference |

|---|---|---|---|

| Temperature | Ambient to 100°C+ | Higher temperatures can increase reaction rates but may lead to decomposition or side products. Optimal temperature depends on catalyst stability and reaction type. nih.govgoogle.com | nih.govgoogle.com |

| Pressure | Atmospheric to High Pressure | High pressure is often required for the hydrogenation of aromatic rings like pyridine but modern catalysts can operate at lower pressures. nih.gov | nih.gov |

| Reaction Duration | Hours to Days | Must be sufficient for complete conversion but not so long as to promote byproduct formation. Optimized based on monitoring reaction progress (e.g., by TLC or HPLC). acs.orgresearchgate.net | acs.orgresearchgate.net |

Novel and Emerging Synthetic Routes to this compound

While traditional methods like reductive amination and substitution reactions are robust, research continues to yield novel synthetic strategies that offer improved efficiency, selectivity, and sustainability.

One significant advancement is the use of metallaphotoredox catalysis. princeton.edu A dual copper/photoredox catalytic system has been developed for the N-alkylation of various amines with alkyl bromides. princeton.edu This method operates under visible light at room temperature and proceeds via a halogen-atom abstraction and radical capture mechanism, overcoming limitations of traditional SN1/SN2 reactions and allowing for the coupling of challenging substrates. princeton.edu This approach could provide a modern alternative for the N-ethylation step.

Advanced catalytic hydrogenations also represent an emerging frontier. The development of catalysts that allow for the highly enantioselective hydrogenation of pyridine derivatives provides access to chiral piperidine cores that were previously difficult to obtain. acs.org For example, iridium-based catalysts have been optimized for the asymmetric hydrogenation of N-iminopyridinium ylides. acs.org

Elucidation of Reaction Mechanisms and Control of Selectivity in N Ethyl N Methoxypiperidin 4 Amine Chemistry

Mechanistic Investigations of N-Alkylation and Related Transformations within Piperidine (B6355638) Systems

The synthesis of N-substituted piperidines, including the N-ethyl moiety in the target compound, is commonly achieved through N-alkylation of a piperidine precursor. A primary method for this transformation is reductive amination. researchgate.netpearson.com This process typically involves the reaction of a piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. pearson.com For the synthesis of an N-ethyl group, acetaldehyde (B116499) would be the carbonyl component.

Alternatively, direct alkylation of the piperidine nitrogen with an ethyl halide (e.g., ethyl bromide or iodide) is a standard procedure. researchgate.net These reactions are typically conducted in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. researchgate.net The choice of solvent, such as acetonitrile (B52724) or DMF, and the rate of addition of the alkylating agent can be optimized to improve yields and minimize side reactions like over-alkylation. researchgate.net

More advanced methods, such as the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, offer pathways to N-substituted piperidines from readily available pyridine (B92270) derivatives. nih.govacs.org This process involves the reduction of a pyridinium ion to a dihydropyridine (B1217469), which, after hydrolysis and subsequent reductive amination with an external amine, yields the N-arylated or N-alkylated piperidine. nih.govacs.org While complex, this method highlights the diverse strategies available for creating specific N-substitution patterns on the piperidine ring.

The mechanism for these alkylations is a nucleophilic attack by the nitrogen lone pair on the electrophilic carbon of the alkylating agent (SN2 reaction) or the iminium ion. The reactivity of the piperidine nitrogen is a key factor, which is modulated by its substitution, as discussed in later sections.

Stereochemical Considerations in Piperidin-4-amine Derivatization

The derivatization of piperidin-4-amines is profoundly influenced by stereochemistry. The piperidine ring exists in a chair conformation, and substituents can occupy either axial or equatorial positions. The relative orientation of substituents, particularly at the C4 position relative to other ring substituents, defines the diastereomeric form of the molecule (cis or trans).

The synthesis of specific stereoisomers of substituted piperidines is a critical challenge. nih.gov Catalyst- and protecting-group-controlled C-H functionalization reactions have emerged as powerful tools to achieve site- and stereoselectivity. d-nb.infonih.gov For instance, the choice of a specific rhodium catalyst and an N-protecting group can direct functionalization to the C2, C3, or C4 positions with high diastereoselectivity. nih.govresearchgate.net

A key step in synthesizing piperidin-4-amine derivatives often involves the reduction of a corresponding N-substituted-4-piperidone. The stereochemical outcome of this reduction—that is, the ratio of cis to trans aminoalcohols produced—is highly dependent on the reducing agent and the steric and electronic nature of the substituents on the piperidine ring.

The reduction of a 4-piperidone (B1582916) intermediate can proceed via two primary pathways: axial attack of the hydride reagent, leading to an equatorial hydroxyl group, or equatorial attack, resulting in an axial hydroxyl group. The subsequent conversion of the hydroxyl group to an amine would then establish the final stereochemistry at C4. The preferred direction of attack is governed by a combination of steric hindrance and electronic effects, such as torsional strain and the Felkin-Anh model principles.

For N-substituted 4-piperidones, the substituent on the nitrogen can significantly influence the diastereomeric ratio of the product. Bulky N-substituents can sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding piperidones using zinc in acetic acid is a related transformation where stereocontrol is crucial. acs.org Studies on the reduction of cis-3-alkyl-2,6-diarylpiperidin-4-ones with Grignard reagents have also demonstrated how the interplay of existing stereocenters and the incoming reagent dictates the final stereochemistry of the newly formed C4-alcohol. nih.gov

| N-Substituent on 4-Piperidone | Reducing Agent | Diastereomeric Ratio (cis:trans) | Reference Principle |

|---|---|---|---|

| Small (e.g., H) | NaBH₄ | Predominantly equatorial attack (axial-OH) | Less steric hindrance for equatorial approach |

| Bulky (e.g., N-Boc) | L-Selectride® | Predominantly axial attack (equatorial-OH) | Steric hindrance from N-substituent favors axial attack |

| N-Ethyl-N-methoxy | Various hydrides | Ratio dependent on interplay of steric bulk and electronic effects of N-substituents | Felkin-Anh model, torsional strain |

This table presents hypothetical data based on established stereochemical principles in the reduction of substituted piperidones to illustrate the expected influence of N-substituents and reducing agents on diastereoselectivity.

The stereochemical outcome of reactions on the piperidine ring is a delicate balance of steric and electronic effects. chemrxiv.orgnih.govmdpi.com The N-ethyl group in "N-Ethyl-N-methoxypiperidin-4-amine" exerts a significant steric influence. In its preferred equatorial conformation, it can sterically shield the C2 and C6 positions, potentially directing reagents to attack other sites. researchgate.net

The electronic nature of the substituents is equally critical. The nitrogen atom's lone pair has a strong inductive electron-withdrawing effect, which deactivates the adjacent C2 and C3 positions towards certain reactions like carbene C-H insertions. nih.govnsf.gov Conversely, the N-methoxy group introduces additional electronic complexity. The oxygen atom is electron-withdrawing, which reduces the basicity and nucleophilicity of the piperidine nitrogen compared to a simple N-alkylpiperidine. This modulation of the nitrogen's electronic character can alter its directing influence in functionalization reactions. Computational models and analyses, such as Activation Strain Model (ASM) and Natural Energy Decomposition Analysis (NEDA), are increasingly used to dissect these competing steric and electronic contributions to understand and predict stereoselectivity. mdpi.com

Chemo- and Regioselectivity in Functionalization Reactions of the Piperidine Ring

Achieving chemo- and regioselectivity in the functionalization of a multi-functional molecule like this compound is a significant synthetic challenge. The molecule presents several potential reaction sites: the C4-amino group, the N-methoxy group, the N-ethyl group, and the C-H bonds at various positions on the piperidine ring (C2, C3, C4).

Recent advances have shown that catalyst control can override inherent substrate reactivity. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions can be directed to specific positions on the piperidine ring based on the choice of catalyst and the N-protecting group. d-nb.infonsf.gov While C2 is often electronically favored for functionalization, steric shielding at C2 can make the C4 position accessible. researchgate.net Functionalization at the C3 position is generally more difficult due to the deactivating inductive effect of the nitrogen but can be achieved through indirect methods like the ring-opening of cyclopropane (B1198618) intermediates. d-nb.inforesearchgate.net

The relative reactivity of the different positions can be summarized as follows:

| Position | Inherent Reactivity Driver | Controlling Factor for Selective Functionalization |

|---|---|---|

| C2/C6 | Electronically activated (α to Nitrogen) | Steric hindrance from N-substituents, catalyst choice researchgate.net |

| C3/C5 | Electronically deactivated (inductive effect) | Indirect methods (e.g., cyclopropanation/ring-opening) researchgate.net |

| C4 | Less electronically influenced by Nitrogen | Steric shielding of C2/C6 positions by bulky N-groups and catalysts researchgate.net |

| C4-Amine | Nucleophilic Nitrogen | Protection strategy, reaction with electrophiles |

Role of the N-Methoxy Functionality in Governing Reaction Pathways

The N-methoxy group is not merely a passive substituent; it actively influences the reactivity of the piperidine nitrogen and can participate in unique reaction pathways. The presence of the N-O bond makes the molecule an N-alkoxyamine. This functionality is known to alter the electronic properties of the nitrogen, making it less basic and less nucleophilic than a corresponding tertiary amine due to the electron-withdrawing nature of the oxygen atom. nih.gov

This reduced nucleophilicity can be synthetically advantageous, preventing undesired side reactions at the piperidine nitrogen during the functionalization of other parts of the molecule. Furthermore, the N-O bond is susceptible to cleavage under certain reductive conditions. This allows N-alkoxypiperidines to serve as precursors to secondary amines. For example, a de novo synthesis of polyhydroxylated N-alkoxypiperidines utilized a ring-closing double reductive amination, with the N-O bond being cleaved in a subsequent step to yield the final isofagomine product. researchgate.net

Intramolecular amination of boronic esters containing a methoxyamine has also been used to construct piperidine rings, highlighting the utility of this functional group in cyclization strategies. mdpi.com The N-methoxy group can also influence radical reactions. The N-O bond can undergo homolytic cleavage, and the resulting nitrogen-centered radical can participate in cyclization or other transformations, offering reaction pathways not accessible to simple tertiary amines.

Comprehensive Spectroscopic and Analytical Characterization of N Ethyl N Methoxypiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of N-Ethyl-N-methoxypiperidin-4-amine would be expected to show distinct signals for each unique proton environment. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integral value of each signal would correspond to the electronic environment, neighboring protons, and the number of protons, respectively.

Expected ¹H NMR Data Table (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (Ethyl) | 1.0 - 1.2 | Triplet | Ethyl group methyl protons |

| CH₂ (Ethyl) | 2.4 - 2.6 | Quartet | Ethyl group methylene (B1212753) protons |

| Piperidine (B6355638) H | 1.5 - 2.0, 2.8 - 3.2 | Multiplets | Protons on the piperidine ring |

| CH-N (Piperidine) | 2.5 - 3.0 | Multiplet | Proton at C4 of the piperidine ring |

| OCH₃ (Methoxy) | 3.3 - 3.5 | Singlet | Methoxy (B1213986) group protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom would give a distinct signal.

Expected ¹³C NMR Data Table (Hypothetical)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (Ethyl) | 12 - 16 |

| CH₂ (Ethyl) | 45 - 50 |

| Piperidine C2/C6 | 50 - 55 |

| Piperidine C3/C5 | 30 - 35 |

| Piperidine C4 | 55 - 60 |

Advanced Two-Dimensional NMR Techniques for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential. science.govsdsu.edu

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the ethyl group and throughout the piperidine ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound. nih.gov This highly accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the chemical identity of the compound. For C₈H₁₈N₂O, the expected exact mass would be calculated and compared to the measured value.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique would be employed to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide mass data for each separated component. The fragmentation pattern of the parent molecule in the mass spectrometer can serve as a fingerprint for identification. For an amine-containing structure, characteristic fragmentation often involves alpha-cleavage adjacent to the nitrogen atom. libretexts.orgnih.govdocbrown.info

X-Ray Crystallography for Definitive Solid-State Structural Determination

The definitive, three-dimensional arrangement of atoms and molecules in the solid state of this compound can be determined through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystallographic parameters.

Despite a thorough review of scientific databases and literature, specific X-ray crystallography data for this compound, such as its crystal system, space group, and unit cell dimensions, are not publicly available at this time. Such data would typically be presented as follows:

Table 1: Hypothetical X-Ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed.

Detailed experimental conditions for the HPLC analysis of this compound are not specified in the available literature. However, a typical HPLC method would involve the parameters outlined in the table below.

Table 2: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Example Condition |

| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique, often used for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance.

Specific TLC conditions for this compound are not documented in publicly accessible sources. A standard TLC protocol would include the following:

Table 3: General TLC Parameters for the Analysis of this compound

| Parameter | Example Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) |

| Visualization | UV light (254 nm) and/or a chemical staining agent (e.g., potassium permanganate (B83412) or ninhydrin) |

Theoretical and Computational Studies of N Ethyl N Methoxypiperidin 4 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are a cornerstone for elucidating the intrinsic properties of N-Ethyl-N-methoxypiperidin-4-amine at the atomic and electronic levels. These calculations offer a detailed picture of the molecule's stability, charge distribution, and the nature of its frontier molecular orbitals, which are key determinants of its chemical reactivity.

The distribution of electrons within a molecule is fundamental to its chemical behavior. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) with a basis set like 6-311++G(d,p), are used to determine the molecular structure and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Analysis of the molecular electrostatic potential (MEP) surface visually represents the charge distribution and allows for the qualitative prediction of reactive sites for electrophilic and nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the amino group, as well as the oxygen of the methoxy (B1213986) group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, regions with positive potential would be prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis further details the donor-acceptor interactions within the molecule, quantifying the charge transfer between occupied and unoccupied orbitals. nih.gov

| Computational Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |

| MEP Surface | Visualizes charge distribution and reactive sites. |

| NBO Analysis | Quantifies intramolecular charge transfer. |

For substituted piperidines, the conformational free energies can be determined experimentally and predicted using molecular mechanics calculations. nih.gov The energy difference between the axial and equatorial conformers is influenced by steric and electronic effects. In many 4-substituted piperidines, the conformational energies are similar to those of analogous cyclohexanes. nih.gov However, the presence of polar substituents and the protonation state of the nitrogen atom can significantly alter the conformational preferences. nih.gov For instance, electrostatic interactions between substituents and a protonated nitrogen can stabilize the axial conformer. nih.gov The energy barrier for the "ring-flip" between chair conformations is also an important parameter that can be influenced by the substitution pattern. chemrxiv.org

| Conformer Feature | Influencing Factors |

| Axial vs. Equatorial Preference | Steric hindrance, electrostatic interactions. nih.govchemrxiv.org |

| Conformational Free Energy | Type and position of substituents, protonation state. nih.gov |

| Ring-Flip Energy Barrier | Transannular strain, substituent interactions. chemrxiv.org |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound. These methods allow for the exploration of the potential energy surface and the simulation of molecular motion over time, offering insights that complement static quantum mechanical calculations.

Conformational searches using statistical methods can identify low-energy conformers. researchgate.net Subsequent geometry optimization and thermodynamic calculations can then estimate the relative populations of these conformers at a given temperature. researchgate.net MD simulations, often employing force fields like CHARMM, can model the dynamic behavior of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov These simulations track the trajectories of atoms over time, revealing the accessible conformations and the transitions between them. For piperidine derivatives, MD simulations can elucidate the equilibrium between different conformers, such as chair and twist-boat forms, and determine their relative stabilities. acs.orgrsc.org

In Silico Approaches to Reaction Pathway Elucidation

Computational methods are invaluable for exploring potential reaction pathways of this compound, providing insights into reaction mechanisms and predicting the feasibility of different chemical transformations.

Techniques such as transition state theory combined with quantum mechanical calculations can be used to locate transition state structures and calculate activation energies for various reactions. This allows for the prediction of the most likely reaction pathways. For instance, the synthesis of related amide derivatives has been optimized by varying reagents and conditions, a process that can be guided by computational predictions. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of the drug discovery process, helping to identify potential metabolic pathways and liabilities of a compound. nih.gov

Structure-Reactivity Relationships within the this compound Framework

Understanding the relationship between the structure of this compound and its reactivity is essential for designing new molecules with desired properties. Computational studies can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR).

Derivatization and Transformative Reactions of N Ethyl N Methoxypiperidin 4 Amine

Chemical Modifications at the N-Ethyl Substituent

The N-ethyl group of N-Ethyl-N-methoxypiperidin-4-amine is susceptible to dealkylation, a common transformation for N-alkyl amines. This reaction is of significant interest in medicinal chemistry for the synthesis of drug metabolites and for generating scaffolds for further derivatization.

One of the most established methods for N-dealkylation involves the use of chloroformate reagents. For instance, reaction with phenyl chloroformate or vinyl chloroformate can lead to the formation of a carbamate (B1207046) intermediate, which can then be hydrolyzed under acidic or basic conditions to yield the corresponding N-de-ethylated piperidine (B6355638). This two-step process is a widely applied strategy for the N-demethylation and N-de-ethylation of various alkaloids and synthetic amines. acs.orgnih.gov The general mechanism involves the attack of the tertiary amine on the chloroformate, leading to the expulsion of the ethyl group and formation of a stable carbamate. Subsequent cleavage of the carbamate furnishes the secondary amine.

Table 1: Plausible De-ethylation Reactions of this compound

| Reagent | Intermediate | Product | Reaction Type |

| Phenyl chloroformate, then H₃O⁺/Δ | N-Phenoxycarbonyl-N-methoxypiperidin-4-amine | N-Methoxypiperidin-4-amine | Dealkylation |

| Vinyl chloroformate, then H₃O⁺/Δ | N-Vinyloxycarbonyl-N-methoxypiperidin-4-amine | N-Methoxypiperidin-4-amine | Dealkylation |

| α-Chloroethyl chloroformate, then MeOH | Carbamate intermediate | N-Methoxypiperidin-4-amine | Dealkylation |

Metabolic N-dealkylation, often catalyzed by cytochrome P450 enzymes, proceeds via an initial hydroxylation of the α-carbon of the ethyl group. chemrxiv.org This unstable intermediate then spontaneously decomposes to yield the dealkylated amine and acetaldehyde (B116499). While this is a biological transformation, it highlights the inherent reactivity of the N-ethyl group.

Chemical Modifications at the N-Methoxy Substituent

The N-methoxy group is a key functional handle that can be manipulated to achieve various chemical transformations. The N-O bond in N-alkoxyamines is known to be relatively labile and can undergo cleavage under different conditions.

One potential reaction is the reductive cleavage of the N-O bond. This can be achieved using various reducing agents, such as samarium(II) iodide or other single-electron transfer reagents. This would lead to the formation of the corresponding N-ethylpiperidin-4-amine, opening up avenues for further functionalization at the secondary amine.

Furthermore, the N-methoxy group can act as a reactivity control element. In the context of N-methoxyamides, this group has been shown to enhance the nucleophilicity of the amide nitrogen, enabling direct coupling reactions with aldehydes that are not possible with ordinary amides. nih.govnih.govresearchgate.net While this compound is not an amide, this principle suggests that the N-methoxy group can influence the reactivity of the adjacent nitrogen atom.

The N-O bond in alkoxyamines can also undergo homolytic cleavage to generate nitrogen-centered radicals, particularly under thermal or photochemical conditions. rsc.orgwhiterose.ac.ukresearchgate.net This radical species could then participate in various intramolecular or intermolecular reactions, leading to more complex structures. The relative ease of N-O versus C-O bond cleavage in alkoxyamines has been a subject of study, with the outcome depending on the specific structure of the molecule. rsc.orgwhiterose.ac.uknih.gov

Functionalization of the Piperidine Ring System

The piperidine ring offers multiple sites for functionalization, allowing for the introduction of additional substituents and the construction of more complex molecular architectures.

Introduction of Additional Functionalities

Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing new substituents. researchgate.netresearchgate.netnih.gov Palladium-catalyzed C-H arylation, for example, has been successfully applied to N-Boc-piperidines to introduce aryl groups at various positions. nih.gov By selecting the appropriate catalyst and directing group, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. researchgate.net In the case of this compound, the existing amino group at C4 would influence the regioselectivity of such reactions.

Reductive amination of a precursor like N-ethyl-4-piperidone with various amines can lead to a diverse library of 4-aminopiperidine (B84694) derivatives. mdpi.com Similarly, the amino group of this compound itself can be further functionalized, for example, through acylation or alkylation, to introduce a wide range of substituents. nih.gov

Palladium-catalyzed cross-coupling reactions are also a viable method for functionalizing the piperidine ring, particularly at the 4-amino position. The arylation of 3-aminopiperidines and 3-aminopyrrolidines has been demonstrated, suggesting that the 4-amino group of the target molecule could undergo similar transformations to introduce aryl or heteroaryl moieties. sci-hub.stacs.org

Table 2: Potential Functionalization Reactions of the Piperidine Ring

| Reaction Type | Reagents | Position of Functionalization | Product Class |

| C-H Arylation | Pd catalyst, Aryl halide | C2, C3 | Aryl-substituted piperidines |

| Acylation of 4-amino group | Acyl chloride, base | C4-amino | N-Acyl-4-aminopiperidines |

| Alkylation of 4-amino group | Alkyl halide, base | C4-amino | N-Alkyl-4-aminopiperidines |

| Reductive Amination (of precursor) | Amine, NaBH(OAc)₃ | C4 | 4-Substituted-aminopiperidines |

| Palladium-catalyzed amination | Aryl halide, Pd catalyst, base | 4-Amino | N-Aryl-4-aminopiperidines |

Ring Transformations and Rearrangements

The piperidine ring can undergo various transformations, including ring expansion and rearrangement reactions, to generate different heterocyclic systems. acs.org For instance, piperidine derivatives can be converted to azepanes through ring expansion protocols. rsc.org These reactions often proceed through the formation of a bicyclic intermediate, which then undergoes cleavage to yield the expanded ring system.

Ring contraction of piperidines to form substituted pyrrolidines is another possible transformation, although less common. Photomediated ring contractions of saturated heterocycles have been reported, offering a non-traditional approach to skeletal diversification. acs.org

Synthesis of Complex Chemical Scaffolds Incorporating the this compound Moiety

The this compound core can serve as a building block for the synthesis of more elaborate and complex chemical scaffolds, including fused and spirocyclic systems.

The synthesis of fused bicyclic piperidines has been achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. researchgate.netacs.orgnih.gov For example, intramolecular Friedel-Crafts reactions or palladium-catalyzed intramolecular C-H functionalization could be employed to construct a new ring fused to the piperidine core.

Spiro-piperidines, which feature a spirocyclic junction at one of the piperidine carbons, are another important class of complex scaffolds. whiterose.ac.uk The synthesis of 4-spiropiperidines can be achieved by constructing the spiro-ring on a pre-formed piperidine or by forming the piperidine ring on a pre-existing spirocyclic core. whiterose.ac.uk Starting from a derivative of this compound, intramolecular cyclization strategies could be envisioned to create a spiro-center at the C4 position. nih.govresearchgate.netnih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. nih.govnih.gov The 4-aminopiperidine scaffold is a known participant in MCRs, such as the Ugi and Strecker reactions, to generate diverse and complex products. nih.govnih.gov this compound could potentially be utilized in similar MCRs to rapidly build libraries of complex molecules.

Synthetic Applications of N Ethyl N Methoxypiperidin 4 Amine in Chemical Science

Utilization as a Versatile Synthetic Intermediate for Non-Biological Targets

The strategic placement of functional groups on the piperidine (B6355638) ring of N-Ethyl-N-methoxypiperidin-4-amine makes it a valuable building block in organic synthesis. The secondary amine at the 4-position, coupled with the N-ethyl and N-methoxy substituents, offers a unique combination of steric and electronic properties. While extensive research into its application for non-biological targets is an emerging area, the inherent reactivity of the amine functionality allows for its incorporation into a variety of molecular frameworks.

For instance, the amine can readily undergo acylation, alkylation, and arylation reactions to form more complex piperidine derivatives. These reactions are fundamental in constructing libraries of compounds for screening in materials science and other non-biological applications. The N-methoxy group can potentially influence the conformational preferences of the piperidine ring, which can be a critical factor in the design of molecules with specific three-dimensional structures.

A practical synthesis of a related key intermediate, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, highlights the utility of functionalized piperidines in complex synthesis. researchgate.net This underscores the potential of this compound as a scaffold for creating novel, non-biological molecules. The reactivity of the amine allows for the attachment of various organic moieties, leading to the generation of diverse chemical entities.

Role in the Design and Preparation of Advanced Chemical Reagents

The development of novel reagents is crucial for advancing chemical synthesis. The structure of this compound is well-suited for its transformation into specialized reagents. The secondary amine can serve as a handle for the attachment of catalytically active metals or organocatalytic moieties.

For example, derivatization of the amine with phosphorus or sulfur-containing groups could yield novel ligands for transition-metal catalysis. The specific steric and electronic environment provided by the N-ethyl and N-methoxy groups could tune the reactivity and selectivity of the resulting metal complexes.

Furthermore, the basicity of the piperidine nitrogen can be exploited in the design of novel non-nucleophilic bases or phase-transfer catalysts. The synthesis of related N-alkylated amines, such as N-ethyl-m-toluidine, demonstrates established methods for modifying amine structures to create useful chemical reagents. orgsyn.org These synthetic strategies can be applied to this compound to generate a new class of reagents with potentially unique properties.

Contributions to Catalysis and General Material Science through its Amine Functionality

The amine functionality is a cornerstone in the fields of catalysis and material science. In catalysis, amines are widely used as organocatalysts for a variety of transformations, including Michael additions, aldol (B89426) reactions, and asymmetric syntheses. The this compound, with its distinct substitution pattern, could offer new possibilities in this domain. The chirality that can be introduced at the 4-position could lead to the development of novel asymmetric catalysts.

In material science, amines are frequently used as curing agents for epoxy resins, as monomers for the synthesis of polyamides and polyimines, and as functional additives to modify the surface properties of materials. The incorporation of the this compound moiety into polymer backbones could impart specific properties such as altered solubility, thermal stability, or metal-ion binding capabilities. The synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine for use in surfactants illustrates how functionalized amines serve as building blocks for materials with tailored properties. chalmers.se

The potential applications in these fields are vast and represent a promising area for future research. The unique combination of functional groups in this compound makes it a compelling candidate for exploration in the development of new catalysts and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.